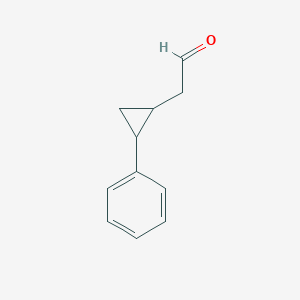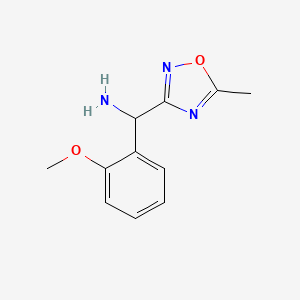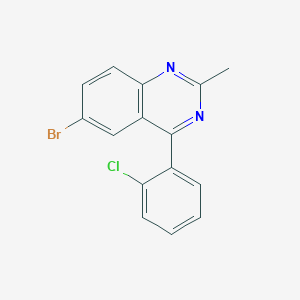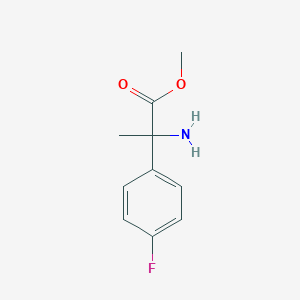
2-Hydroxy-2-(piperidin-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(piperidin-3-yl)acetic acid is an organic compound featuring a piperidine ring substituted with a hydroxy group and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available piperidine derivatives.
Hydroxylation: Introduction of the hydroxy group can be achieved through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Acetic Acid Introduction: The acetic acid moiety can be introduced via carboxylation reactions, often using carbon dioxide under high pressure or through the use of carboxylating agents like chloroacetic acid.
Industrial Production Methods
Industrial production methods for 2-Hydroxy-2-(piperidin-3-yl)acetic acid often involve:
Batch Processing: Utilizing large-scale reactors where the reactions are carried out in sequential steps.
Continuous Flow Systems: Employing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxy group can undergo substitution reactions, forming ethers or esters when reacted with alkyl halides or acid chlorides, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-oxo-2-(piperidin-3-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(piperidin-3-yl)ethanol.
Substitution: Formation of 2-alkoxy-2-(piperidin-3-yl)acetic acid derivatives.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, which could be useful in drug development.
Metabolic Studies: Used in studies to understand metabolic pathways involving piperidine derivatives.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of drugs targeting neurological disorders due to the presence of the piperidine ring.
Drug Delivery: Explored for its role in drug delivery systems, enhancing the bioavailability of active pharmaceutical ingredients.
Industry
Polymer Synthesis: Utilized in the production of polymers with specific properties, such as increased flexibility or thermal stability.
Agrochemicals: Employed in the synthesis of agrochemicals that protect crops from pests and diseases.
Mécanisme D'action
The mechanism by which 2-Hydroxy-2-(piperidin-3-yl)acetic acid exerts its effects often involves:
Binding to Enzymes: The compound can bind to the active sites of enzymes, inhibiting their activity.
Interaction with Receptors: It may interact with specific receptors in biological systems, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound can affect pathways related to neurotransmission, metabolism, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-(pyridin-3-yl)acetic acid: Similar structure but with a pyridine ring instead of a piperidine ring.
2-Hydroxy-2-(morpholin-3-yl)acetic acid: Contains a morpholine ring, offering different chemical properties and biological activities.
Uniqueness
Piperidine Ring: The presence of the piperidine ring in 2-Hydroxy-2-(piperidin-3-yl)acetic acid imparts unique pharmacological properties, making it a valuable scaffold in drug design.
Versatility in Reactions: The compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
2-hydroxy-2-piperidin-3-ylacetic acid |
InChI |
InChI=1S/C7H13NO3/c9-6(7(10)11)5-2-1-3-8-4-5/h5-6,8-9H,1-4H2,(H,10,11) |
Clé InChI |
XYSNKRKDAJBCBF-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12122077.png)
![6-(2-butoxybenzyl)-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B12122081.png)
![N-(2,4-dichlorophenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122085.png)


![Methyl 2-[[2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carbonyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12122110.png)
![9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122122.png)


![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}benzamide](/img/structure/B12122138.png)
![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)



